1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid is an organic compound with a molecular weight of 220.28 g/mol . This compound is a derivative of cyclopentane, featuring a carboxylic acid group and a methylsulfonyl ethyl substituent. It is known for its versatility in organic synthesis and chemical research .
Preparation Methods
The synthesis of 1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid can be achieved through several routes:
Carboxylation of Cyclopentene: This method involves the carboxylation of cyclopentene under high pressure and temperature, using carbon dioxide as the carboxylating agent and a suitable catalyst.
Oxidation of Cyclopentanol: Another approach is the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often incorporating advanced catalytic systems and reaction conditions.
Chemical Reactions Analysis
1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism by which 1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can undergo nucleophilic substitution reactions . These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid can be compared with other cyclopentane derivatives, such as:
Cyclopentanecarboxylic acid: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
1,2-Dibromocyclopentane: Exhibits different stereochemistry and reactivity due to the presence of bromine atoms.
Properties
Molecular Formula |
C9H16O4S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-(2-methylsulfonylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-14(12,13)7-6-9(8(10)11)4-2-3-5-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
XZXUDALYGCKPTF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1(CCCC1)C(=O)O |
Origin of Product |
United States |
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